4-(Hexadecylamino)Benzylamine
Overview
Description
4-(Hexadecylamino)Benzylamine is an organic compound with the molecular formula C23H42N2. It is characterized by the presence of a benzylamine group attached to a hexadecylamine chain. This compound is known for its amphiphilic properties, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecylamino)Benzylamine typically involves the reaction of hexadecylamine with benzylamine under controlled conditions. One common method is the reductive amination of benzaldehyde with hexadecylamine, followed by hydrogenation to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecylamino)Benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, and various substituted benzylamine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Hexadecylamino)Benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It is utilized in the formulation of surfactants and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Hexadecylamino)Benzylamine involves its interaction with cell membranes and proteins. The hexadecylamine chain allows it to embed within lipid bilayers, while the benzylamine group can interact with membrane proteins and receptors. This dual interaction can modulate membrane fluidity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-(Octadecylamino)Benzylamine: Similar in structure but with an octadecyl chain instead of a hexadecyl chain.
4-(Dodecylamino)Benzylamine: Features a shorter dodecyl chain.
4-(Hexadecylamino)Phenol: Contains a phenol group instead of a benzylamine group.
Uniqueness
4-(Hexadecylamino)Benzylamine is unique due to its specific chain length and the presence of both benzylamine and hexadecylamine groups. This combination imparts distinct amphiphilic properties, making it particularly effective in applications requiring interaction with both hydrophobic and hydrophilic environments .
Properties
IUPAC Name |
4-(aminomethyl)-N-hexadecylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(21-24)17-19-23/h16-19,25H,2-15,20-21,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMENAVHICGTNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399555 | |
Record name | 4-(Hexadecylamino)Benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84670-96-2 | |
Record name | 4-(Hexadecylamino)Benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hexadecylamino)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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